molecular formula C18H19N5O3S B11377778 1-(4-ethoxyphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide

1-(4-ethoxyphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide

Cat. No.: B11377778
M. Wt: 385.4 g/mol
InChI Key: UGIORNBUPJLDOR-UHFFFAOYSA-N
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Description

1-(4-ethoxyphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a thiadiazole ring, and a dihydropyridazine core.

Preparation Methods

The synthesis of 1-(4-ethoxyphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide involves multiple steps. One common method includes the cyclization of 3-(4-ethoxyphenyl)-1-(naphthalen-1-yl)prop-2-en-1-one using hydrazine hydrate in an acetic acid medium . This reaction results in the formation of the desired compound, which can be further purified and characterized using techniques such as IR, 1H-NMR, 13C-NMR, and mass spectrometry.

Chemical Reactions Analysis

1-(4-ethoxyphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrazine hydrate, acetic acid, and transition metal ions such as copper (II) chloride . The major products formed from these reactions depend on the specific conditions and reagents used.

Mechanism of Action

The mechanism of action of 1-(4-ethoxyphenyl)-4-oxo-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,4-dihydropyridazine-3-carboxamide involves its interaction with specific molecular targets and pathways. For example, it has been shown to inhibit the activity of cytochrome P450 enzymes by binding to their active sites . This inhibition can lead to altered metabolism of various substrates, resulting in potential therapeutic effects.

Comparison with Similar Compounds

Properties

Molecular Formula

C18H19N5O3S

Molecular Weight

385.4 g/mol

IUPAC Name

1-(4-ethoxyphenyl)-4-oxo-N-(5-propan-2-yl-1,3,4-thiadiazol-2-yl)pyridazine-3-carboxamide

InChI

InChI=1S/C18H19N5O3S/c1-4-26-13-7-5-12(6-8-13)23-10-9-14(24)15(22-23)16(25)19-18-21-20-17(27-18)11(2)3/h5-11H,4H2,1-3H3,(H,19,21,25)

InChI Key

UGIORNBUPJLDOR-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)N2C=CC(=O)C(=N2)C(=O)NC3=NN=C(S3)C(C)C

Origin of Product

United States

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